molecular formula C18H17ClN4O2 B2678263 (E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899728-33-7

(E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2678263
CAS No.: 899728-33-7
M. Wt: 356.81
InChI Key: ZGKWWIIEJGRURY-CJLVFECKSA-N
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Description

(E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
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Biological Activity

The compound (E)-1-(4-chlorophenyl)-3-(3-isopropyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains. In one study, compounds were tested against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Quinazoline derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in tumor growth. For example, a derivative with a similar backbone was found to inhibit the growth of human cancer cell lines in vitro .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that quinazoline derivatives can act as inhibitors for enzymes like acetylcholinesterase and urease. In one study, specific derivatives displayed strong inhibitory activity against urease with IC50 values significantly lower than the standard reference drug .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : The 4-chlorophenyl group may facilitate binding to specific receptors involved in cellular signaling pathways.
  • Enzyme Interaction : The urea moiety is known to interact with enzyme active sites, potentially leading to competitive inhibition.
  • Cell Cycle Arrest : Some studies suggest that quinazoline derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

StudyCompound TestedBiological ActivityResults
1Quinazoline DerivativeAntimicrobialModerate activity against S. typhi and B. subtilis
2Similar Urea DerivativeAnticancerInhibition of cancer cell proliferation in vitro
3Quinazoline AnalogEnzyme InhibitionStrong urease inhibition (IC50 < 5 µM)

Properties

CAS No.

899728-33-7

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.81

IUPAC Name

1-(4-chlorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea

InChI

InChI=1S/C18H17ClN4O2/c1-11(2)23-16(14-5-3-4-6-15(14)21-18(23)25)22-17(24)20-13-9-7-12(19)8-10-13/h3-11H,1-2H3,(H2,20,22,24)

InChI Key

ZGKWWIIEJGRURY-CJLVFECKSA-N

SMILES

CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.